2-[4-(4-{3-[1,1-Bis(4-methoxyphenyl)but-1-EN-2-YL]indol-1-YL}butyl)piperazin-1-YL]ethanol
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Overview
Description
2-[4-(4-{3-[1,1-Bis(4-methoxyphenyl)but-1-EN-2-YL]indol-1-YL}butyl)piperazin-1-YL]ethanol is a complex organic compound that features a combination of indole, piperazine, and ethanol functional groups
Preparation Methods
The synthesis of 2-[4-(4-{3-[1,1-Bis(4-methoxyphenyl)but-1-EN-2-YL]indol-1-YL}butyl)piperazin-1-YL]ethanol typically involves multiple steps, starting with the preparation of the indole derivative, followed by the introduction of the piperazine moiety, and finally the attachment of the ethanol group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
2-[4-(4-{3-[1,1-Bis(4-methoxyphenyl)but-1-EN-2-YL]indol-1-YL}butyl)piperazin-1-YL]ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-{3-[1,1-Bis(4-methoxyphenyl)but-1-EN-2-YL]indol-1-YL}butyl)piperazin-1-YL]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to bind to various biological targets, while the piperazine group can enhance the compound’s pharmacokinetic properties. The ethanol group may contribute to the compound’s solubility and overall bioavailability.
Comparison with Similar Compounds
Similar compounds include other indole derivatives, piperazine derivatives, and ethanol-containing molecules. Compared to these compounds, 2-[4-(4-{3-[1,1-Bis(4-methoxyphenyl)but-1-EN-2-YL]indol-1-YL}butyl)piperazin-1-YL]ethanol is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. Some similar compounds include:
- Indole-3-acetic acid
- Piperazine-1-carboxamide
- 2-(4-Methoxyphenyl)ethanol
Properties
Molecular Formula |
C36H45N3O3 |
---|---|
Molecular Weight |
567.8 g/mol |
IUPAC Name |
2-[4-[4-[3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]indol-1-yl]butyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C36H45N3O3/c1-4-32(36(28-11-15-30(41-2)16-12-28)29-13-17-31(42-3)18-14-29)34-27-39(35-10-6-5-9-33(34)35)20-8-7-19-37-21-23-38(24-22-37)25-26-40/h5-6,9-18,27,40H,4,7-8,19-26H2,1-3H3 |
InChI Key |
ACRPQHFEZZYCJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CN(C4=CC=CC=C43)CCCCN5CCN(CC5)CCO |
Origin of Product |
United States |
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